Carbanilic acid, 1-carboxyethyl ester
Overview
Description
Carbanilic acid, 1-carboxyethyl ester is a chemical compound. Its molecular formula is C9H10ClNO2 and it has a molecular weight of 199.634 .
Synthesis Analysis
The synthesis of carboxylic acid esters, such as this compound, is often achieved through the reaction of carboxylic acids with alcohols . This process, known as esterification, involves the use of condensation reagents or catalysts that connect the carboxylic acids with the alcohols to afford the corresponding esters . The carboxylic acids can act as either electrophiles or nucleophiles in these reactions .
Molecular Structure Analysis
This compound, like other esters, has a carbonyl group (C=O) and an ether group (R-O-R’) in its structure . The carbonyl carbon is bonded to an oxygen atom by a double bond, and the ether group is formed by an oxygen atom bonded to two carbon atoms .
Chemical Reactions Analysis
Esters, including this compound, undergo a variety of chemical reactions. One of the most common reactions is esterification, where carboxylic acids react with alcohols in the presence of an acid catalyst to form esters . Another common reaction is hydrolysis, where esters react with water to form carboxylic acids and alcohols .
Physical And Chemical Properties Analysis
Esters, including this compound, are polar molecules but do not engage in hydrogen bonding with each other, resulting in lower boiling points compared to their carboxylic acid counterparts . Carboxylic acids, on the other hand, have high boiling points and are completely miscible with water if they have one to four carbon atoms .
Mechanism of Action
Target of Action
Carbanilic acid, 1-carboxyethyl ester is a type of carboxylic acid ester Carboxylic acid esters are generally known to interact with various biological molecules due to their electrophilic or nucleophilic properties .
Mode of Action
The mode of action of this compound involves its interaction with its targets through its electrophilic or nucleophilic properties . In reactions, condensation reagents or catalysts connect the carboxylic acids with the alcohols to afford the corresponding esters, together with the formation of 1 equiv. of H2O . In contrast, the carboxylate ion intermediates derived from the carboxylic acids react with alkyl halides, carbocations, or their equivalents to produce the esters .
Biochemical Pathways
Carboxylic acid esters are known to play a role in various biochemical processes . For instance, in the first catabolic stage, commonly called digestion, food is broken down in the mouth, stomach, and small intestine by hydrolysis of ester, acetal (glycoside), and amide (peptide) bonds to yield fatty acids, simple sugars, and amino acids .
Result of Action
Carboxylic acid esters are known to have various effects depending on their specific targets and mode of action .
Future Directions
Research into the synthesis and applications of esters, including Carbanilic acid, 1-carboxyethyl ester, is ongoing. Recent advances in the synthesis of carboxylic acid esters are being explored, with a focus on the utilization of carboxylic acids as electrophiles or nucleophiles in reactions . Additionally, the synthesis of esters from carboxylic acids is an important process for the modification of natural compounds and is often carried out at high temperatures .
properties
IUPAC Name |
2-(phenylcarbamoyloxy)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHYWQSOXTJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033302 | |
Record name | Carbamalactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73622-98-7 | |
Record name | Carbanilic acid, 1-carboxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073622987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: QVY1&OVMR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamalactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101033302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(phenylcarbamoyl)oxy]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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